N-(2-Naphthyl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-2-yl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(12-14-6-2-1-3-7-14)19-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKHCKHXHUKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(2-Naphthyl)-2-phenylacetamide
The core synthesis of this compound involves the coupling of a 2-naphthylamine (B18577) precursor with a phenylacetic acid derivative. The efficiency and success of this synthesis are largely dependent on the chosen amide bond formation strategy.
The most direct and widely employed method for constructing the amide bond in N-arylacetamides is the reaction between an amine and an activated carboxylic acid derivative. nih.gov For this compound, this would typically involve the reaction of 2-naphthylamine with phenylacetyl chloride. This reaction is an example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide linkage and elimination of hydrogen chloride.
Variations of this approach include the use of other activating agents for the carboxylic acid or different reaction conditions to promote the amide bond formation. Common approaches for the synthesis of N-arylacetamides often involve the aminolysis of activated carboxylic acid derivatives, such as halides, anhydrides, azides, or activated esters. nih.gov For instance, N-phenylacetamides can be synthesized by reacting anilines with chloroacetyl chloride in the presence of a base like glacial acetic acid and sodium acetate (B1210297) or triethylamine. nih.gov A similar strategy can be applied to the synthesis of this compound.
A copper-catalyzed method has also been reported for the synthesis of N-arylacetamides from alkyl nitriles and diaryliodonium salts, which offers a redox-neutral transformation. nih.gov
Table 1: Representative Amide Bond Formation Reactions
| Amine Precursor | Acyl Precursor | Coupling Conditions | Product |
|---|---|---|---|
| Aniline (B41778) | Chloroacetyl chloride | Glacial acetic acid, Sodium acetate | 2-Chloro-N-phenylacetamide nih.gov |
| Substituted Anilines | Chloroacetyl chloride | Triethylamine, Ethanol | 2-Chloro-N-substituted-acetamides nih.gov |
| N,N-Diethylamine | Benzoyl chloride | Silver(I) acetate, Sodium acetate, Diethyl ether | N,N-Diethylbenzamide chemicalbook.com |
Phenylacetic Acid and its Derivatives: Phenylacetic acid can be synthesized from the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org A common laboratory-scale preparation involves treating benzyl cyanide with hydrochloric acid. orgsyn.org To be used in amide bond formation, phenylacetic acid is often converted to a more reactive derivative, such as phenylacetyl chloride. This is typically achieved by reacting phenylacetic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
2-Naphthylamine: 2-Naphthylamine is a commercially available aromatic amine. Its reactivity in amide formation is governed by the nucleophilicity of the amino group. The naphthalene (B1677914) ring is an electron-rich aromatic system, which influences the reactivity of the amine.
Derivatization Strategies and Analog Synthesis
The synthesis of analogs of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at three key positions: the naphthalene moiety, the phenyl ring, and the acetamide (B32628) linker.
Introducing substituents onto the naphthalene ring can significantly alter the properties of the molecule. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed, although the orientation of substitution will be directed by the existing amino group (or the amide group in the final product). A patent has disclosed substituted naphthalenes with potential biological activity. google.com Furthermore, more complex modifications, such as the dearomatizing annelation of five-membered rings to naphthalenes via organolithium cyclization, have been reported, which could be adapted to create novel tricyclic analogs. nih.gov
A wide range of analogs can be generated by using substituted phenylacetic acids as precursors. The synthesis of N-phenylacetamide derivatives with various substituents on the phenyl ring has been extensively documented. nih.govnih.gov For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized, where substitutions on the phenyl ring included fluorine, chlorine, bromine, and trifluoromethyl groups. nih.gov It was noted that electron-withdrawing substituents at the 4-position of the phenyl ring could enhance certain biological activities. nih.gov
Table 2: Examples of Substituted Phenylacetamide Derivatives
| Phenyl Ring Substituent | Resulting Compound Class | Reference |
|---|---|---|
| 4-Fluoro | N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | nih.gov |
| 4-Chloro | N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | nih.gov |
| 4-Bromo | N-(4-((4-(4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | nih.gov |
Modifications to the acetamide linker can introduce significant structural diversity. This can involve changing the length of the alkyl chain or incorporating other functional groups. For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov This demonstrates the potential for introducing heterocyclic moieties onto the acetamide backbone. Another approach involves the synthesis of cysteine-N-arylacetamide derivatives through nucleophilic reactions, creating hybrid molecules with amino acid components. nih.gov
Incorporation into Hybrid Molecular Scaffolds
The concept of molecular hybridization involves the covalent linking of two or more pharmacophoric units to create a single new molecule with potentially enhanced or novel properties. nih.govmdpi.com The this compound framework is an attractive candidate for such strategies, leveraging the distinct characteristics of both the naphthalene and phenylacetamide moieties.
Researchers have successfully integrated the core structure of N-naphthylacetamide into more complex hybrid molecules. A significant example involves the synthesis of derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one. nih.gov In one study, the related compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide , was synthesized and evaluated for its biological activities. nih.gov This hybridization was achieved by linking the acetamide nitrogen to the naphthalene ring and connecting the acetyl group to a quinolinone scaffold via an ether linkage.
Another approach to creating hybrid structures involves attaching heterocyclic rings to the phenylacetamide backbone. For instance, various N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety have been synthesized. mdpi.com This strategy involves creating a new molecular scaffold that combines the features of both the phenylacetamide and the bioactive thiazole (B1198619) ring system.
The rationale behind creating these hybrids is often to explore new chemical space for drug discovery. For example, molecules combining naphthoquinone moieties with other scaffolds have been investigated for their potential as antineoplastic agents. nih.gov Similarly, the fusion of an N-phenylacetamide unit with an isatin (B1672199) scaffold has been explored to generate benzenesulfonamide (B165840) conjugates with specific inhibitory activities. nih.gov These examples underscore the versatility of the acetamide linkage in constructing diverse and complex molecular architectures.
Table 1: Examples of Hybrid Molecules Based on N-Aryl-Acetamide Scaffolds
| Base Scaffold | Hybridizing Moiety | Resulting Hybrid Compound Example | Reference |
| N-(naphthalen-2-yl)acetamide | Tetrahydroquinolinone | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | nih.gov |
| N-phenylacetamide | 4-Arylthiazole | N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | mdpi.com |
| N-phenylacetamide | Isatin-benzenesulfonamide | N-(2-Chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl) acetamide | nih.gov |
| N-phenylacetamide | 1,2,3-Triazole | N-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide | rsc.org |
Advanced Synthetic Techniques
The synthesis of amides, including this compound, has benefited significantly from the development of advanced synthetic methodologies that offer improvements in efficiency, yield, and environmental impact over traditional methods.
Flow Chemistry: One such advanced technique is continuous flow synthesis. The direct amidation of carboxylic acids and amines has been achieved using a heated column packed with a solid catalyst. For the synthesis of N-(phenyl)-phenylacetamide, a related compound, phenylacetic acid and aniline were passed through a heated column containing activated K60 silica (B1680970). researchgate.net This method allows for consistent conversion over extended periods, avoiding catalyst inhibition and enabling easier product purification. The constant flow of reactants over the solid support effectively washes the product off the column, streamlining the process. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) represents another significant advancement. The direct amidation of carboxylic acids with amines has been demonstrated using silica gel as both a solid support and a catalyst under microwave irradiation. researchgate.net This solvent-free approach is considered a green methodology, offering high efficiency and applicability to a wide range of aliphatic, aromatic, and unsaturated acids with various primary and secondary amines. researchgate.net
Ultrasound-Mediated Synthesis (Sonochemistry): The use of ultrasound irradiation provides a further alternative for efficient synthesis. A facile and green method for synthesizing 1,4-disubstituted-1,2,3-triazoles incorporated with an N-phenylacetamide moiety was developed using ultrasound. rsc.org This "click chemistry" approach, conducted in a triethylammonium (B8662869) acetate ([Et3NH][OAc]) medium, resulted in excellent yields under mild conditions with shorter reaction times and minimal chemical waste. rsc.org
Table 2: Comparison of Advanced Synthetic Techniques for Amide Synthesis
| Technique | Catalyst/Support | Conditions | Advantages | Reference |
| Continuous Flow | Activated K60 Silica Gel | Heated column (e.g., 150°C) | Consistent conversion, no catalyst inhibition, simplified purification | researchgate.net |
| Microwave-Assisted | Silica Gel | Solvent-free, microwave irradiation | High efficiency, green methodology, broad substrate scope | researchgate.net |
| Ultrasound-Mediated | [Et3NH][OAc] (medium) | Ultrasound irradiation, mild conditions | Excellent yields, short reaction times, operational simplicity, minimal waste | rsc.org |
Biological Activities and Pharmacological Potential in Vitro Studies Emphasis
Antiproliferative and Cytotoxic Activities
Phenylacetamide derivatives, including those with a naphthyl moiety, have shown considerable promise as antiproliferative agents. Their ability to inhibit the growth of and induce death in cancer cells has been evaluated across a range of human cancer cell lines.
Derivatives of N-(2-Naphthyl)-2-phenylacetamide have been tested for their cytotoxic effects against various human cancer cell lines. For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, a derivative, was found to be the most active among a series of synthesized compounds against the human nasopharyngeal carcinoma cell line, NPC-TW01, with a half-maximal inhibitory concentration (IC₅₀) value of 0.6 μM. nih.gov This particular compound showed high specificity, exhibiting no detectable cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov The broader family of phenylacetamide derivatives has also demonstrated potent, dose-dependent antiproliferative effects against breast cancer (MCF-7, MDA-MB-468), pheochromocytoma (PC-12), and cervical cancer (HeLa) cell lines. tbzmed.ac.irmdpi.com One study on a related naphthoxyacetamide derivative showed cytotoxic effects on HeLa cells at a concentration of 3.16 µM/mL, comparable to the reference drug cisplatin. mdpi.com
Interactive Table 1: In Vitro Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Measurement | Value | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Nasopharyngeal (NPC-TW01) | IC₅₀ | 0.6 μM | nih.gov |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Peripheral Blood Mononuclear Cells (PBMC) | Cytotoxicity | Not detected | nih.gov |
| Phenylacetamide Derivative 3d | Breast (MDA-MB-468) | IC₅₀ | 0.6±0.08 μM | tbzmed.ac.irtbzmed.ac.ir |
| Phenylacetamide Derivative 3d | Pheochromocytoma (PC-12) | IC₅₀ | 0.6±0.08 μM | tbzmed.ac.irtbzmed.ac.ir |
| Phenylacetamide Derivative 3c | Breast (MCF-7) | IC₅₀ | 0.7±0.08 μM | tbzmed.ac.irtbzmed.ac.ir |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | Cervical (HeLa) | Effective Concentration | 3.16 µM/mL | mdpi.com |
The antiproliferative effects of this compound derivatives are underpinned by several key cellular mechanisms.
Cell Cycle Alteration: Studies on the active derivative N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide revealed that it inhibits the proliferation of NPC-TW01 cancer cells by altering cell division. nih.gov This interference leads to an accumulation of cells in the S phase of the cell cycle in a manner dependent on both time and concentration. nih.gov Similarly, other related phenylacetamide derivatives have been shown to cause cell cycle arrest at the G1 phase, a phenomenon confirmed by the dose-dependent decrease in the expression of regulatory proteins such as cyclin D1 (CCND1) and cyclin-dependent kinase 4 (CDK4). mdpi.com
Apoptosis Induction: A primary mechanism by which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Research has shown that phenylacetamide derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irtbzmed.ac.irresearchgate.net This is evidenced by several key observations:
Caspase Activation: Treatment with these compounds leads to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. tbzmed.ac.irtbzmed.ac.irnih.gov
DNA Fragmentation: The induction of apoptosis is confirmed by TUNEL assays, which detect the characteristic fragmentation of DNA that occurs during this process. tbzmed.ac.irtbzmed.ac.irnih.gov
Regulation of Apoptotic Proteins: The compounds have been observed to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also affecting anti-apoptotic proteins like Bcl-2. tbzmed.ac.irtbzmed.ac.irnih.gov This shift in the balance of pro- and anti-apoptotic factors, along with the release of cytochrome c from the mitochondria into the cytosol, pushes the cell toward programmed death. nih.gov
Tubulin Destabilization: While not yet definitively demonstrated for this compound itself, the destabilization of microtubules is a known mechanism for other anticancer agents. nih.govnih.gov Microtubules, which are polymers of tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Given that agents stabilizing microtubules, like paclitaxel, are known to increase α-tubulin acetylation, and deacetylase inhibitors also lead to highly acetylated and stable microtubules, it is plausible that compounds interfering with these dynamics could affect cell proliferation. nih.gov The deacetylation of tubulin is linked to microtubule disassembly, suggesting that interference with this cycle is a potential, though currently speculative, mechanism of action for this class of compounds. nih.gov
Antimicrobial and Antibiofilm Properties
In addition to their anticancer potential, various derivatives of this compound have been investigated for their ability to combat microbial pathogens.
Naphthyl-substituted polyamine conjugates have demonstrated intrinsic antimicrobial properties. Analogs featuring a 2-naphthyl group were active against Gram-positive bacteria, including Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.gov For example, certain longer-chain variants exhibited potent activity with Minimum Inhibitory Concentration (MIC) values as low as ≤0.25 μM against MRSA. nih.gov Some of these compounds were also found to enhance the activity of conventional antibiotics like doxycycline (B596269) and erythromycin (B1671065) against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. researchgate.net Furthermore, a separate class of N-phenylacetamide derivatives containing thiazole (B1198619) moieties has shown promising activity against plant-pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo), with some derivatives proving more potent than commercial bactericides. mdpi.com
Interactive Table 2: In Vitro Antibacterial Activity of this compound Related Compounds
| Compound/Derivative Class | Bacterial Strain | Measurement | Value (µM) | Reference |
| 2-Naphthyl Polyamine Conjugate (20f) | Staphylococcus aureus | MIC | 3.125 | nih.gov |
| 2-Naphthyl Polyamine Conjugate (20f) | MRSA | MIC | ≤ 0.25 | nih.gov |
| 2-Naphthyl Polyamine Conjugate (20f) | Escherichia coli | MIC | 6.3–12.5 | nih.gov |
| 2-Naphthyl Polyamine Conjugate (19f) | MRSA | MIC | 0.29 | nih.gov |
| 2-Naphthyl Polyamine Conjugate (19f) | Acinetobacter baumannii | MIC | 0.29 | nih.gov |
The antifungal potential of this chemical family is also significant. Naphthyl-polyamine conjugates with a 2-naphthyl group displayed potent activity against the fungus Cryptococcus neoformans, with MIC values reaching as low as ≤0.25 μM. nih.gov A related compound, 2-chloro-N-phenylacetamide, has been extensively studied for its effects against various fungal pathogens. It demonstrated inhibitory activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL. scielo.brnih.gov This compound also showed fungicidal activity against Aspergillus flavus and Aspergillus niger, with MICs ranging from 16 to 256 µg/mL. researchgate.netscielo.br In silico studies suggest its mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov
Interactive Table 3: In Vitro Antifungal Activity of this compound Related Compounds
| Compound/Derivative Class | Fungal Strain | Measurement | Value | Reference |
| 2-Naphthyl Polyamine Conjugate (20f) | Cryptococcus neoformans | MIC | ≤ 0.25 µM | nih.gov |
| 2-Naphthyl Polyamine Conjugate (19f) | Cryptococcus neoformans | MIC | 0.29 µM | nih.gov |
| 2-chloro-N-phenylacetamide | Candida albicans (Fluconazole-resistant) | MIC | 128 - 256 µg/mL | scielo.brnih.gov |
| 2-chloro-N-phenylacetamide | Candida parapsilosis (Fluconazole-resistant) | MIC | 128 - 256 µg/mL | scielo.brnih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC | 16 - 256 µg/mL | scielo.br |
| 2-chloro-N-phenylacetamide | Aspergillus niger | MIC | 32 - 256 µg/mL | researchgate.net |
Bacterial and fungal biofilms, which are communities of microorganisms encased in a protective matrix, are notoriously difficult to treat. nih.gov Phenylacetamide derivatives have shown promise in disrupting this protective shield. For example, 2-chloro-N-phenylacetamide was found to inhibit the formation of Candida biofilms by up to 92% and disrupt pre-formed biofilms by up to 87%. scielo.brnih.gov This antibiofilm activity was also observed against Candida tropicalis, where the compound was effective both in vitro and in an ex vivo model using human nail fragments. nih.gov The ability to inhibit biofilm formation is a critical attribute, as it can restore the efficacy of conventional antimicrobial agents and prevent persistent infections. nih.govrsc.orgfrontiersin.org
Enzyme and Receptor Modulatory Effects
This compound, a synthetically derived organic compound, has been the subject of investigation for its potential to interact with and modulate the activity of various enzymes and receptors. This section delves into the in vitro studies that have explored these interactions, providing insights into the compound's pharmacological potential. The focus remains strictly on its effects on proteases, phosphatases, kinases, G-protein-coupled receptors (GPCRs), tyrosinase, α-amylase, and cyclooxygenase (COX) enzymes.
Protease Inhibition
Proteases are a class of enzymes crucial for a multitude of physiological processes, and their dysregulation is often implicated in disease states. nih.gov Consequently, the identification of novel protease inhibitors is a significant area of pharmaceutical research. nih.gov While the broader class of N-aryl-2-phenylacetamides has been explored for various biological activities, specific data on the direct inhibitory effects of this compound on proteases from dedicated in vitro assays are not extensively documented in the currently available scientific literature. General studies on protease inhibitors utilize various methods, such as assessing the cleavage of specific substrates in the presence of the inhibitor. nih.govresearchgate.net For instance, the activity of trypsin can be determined using the synthetic substrate N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). researchgate.net
Phosphatase Inhibition
Kinase and G-Protein-Coupled Receptor (GPCR) Interactions
Kinases and G-protein-coupled receptors (GPCRs) are two of the most important classes of drug targets in modern medicine. Kinases are involved in cell signaling through phosphorylation, while GPCRs mediate cellular responses to a wide array of extracellular stimuli. nih.gov There is a lack of specific published research detailing the direct interaction of this compound with specific kinases or GPCRs. The study of GPCR-G protein interactions is complex, often involving techniques like radioligand binding assays or functional assays that measure downstream signaling events. nih.gov Similarly, kinase inhibition is typically assessed through assays that measure the phosphorylation of a substrate.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.gov Inhibitors of tyrosinase are of great interest for their potential applications in cosmetics and medicine to address hyperpigmentation disorders. nih.gov While hybrid molecules incorporating an N-phenylacetamide moiety have demonstrated potent tyrosinase inhibitory activity, with some showing competitive inhibition and high binding affinity to the enzyme's active site, specific data for this compound is not prominently featured in the literature. nih.govnih.gov The inhibitory activity of compounds against tyrosinase is commonly evaluated by measuring the rate of L-DOPA oxidation in the presence of the inhibitor, with kojic acid often used as a standard inhibitor for comparison. nih.gov
α-Amylase Inhibition
α-Amylase is a digestive enzyme that breaks down starch into smaller sugars. rsc.org Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. nih.govnih.gov Although various natural and synthetic compounds have been screened for their α-amylase inhibitory potential, there is no specific data available from in vitro studies on the effect of this compound on this enzyme. The standard assay for α-amylase inhibition involves monitoring the breakdown of a starch substrate, often in the presence of a known inhibitor like acarbose (B1664774) for comparative analysis. nih.gov
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). There is a lack of specific research findings on the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes. The evaluation of COX inhibition typically involves measuring the production of prostaglandins from arachidonic acid in the presence of the test compound.
DNA Topoisomerase II Inhibition
This compound belongs to a class of compounds that have been investigated for their potential to inhibit DNA topoisomerases. These enzymes are crucial for managing the topological states of DNA during processes like replication, transcription, and chromosome segregation. nih.gov Drugs that target topoisomerase II can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA strand breaks, or catalytic inhibitors, which prevent the enzyme from functioning without causing DNA damage. nih.govembopress.org
Research into related phenylacetamide and benzamide (B126) derivatives has explored their inhibitory effects on human topoisomerase I and IIα. researchgate.net In these studies, the inhibitory activity was determined using a relaxation assay that measures the conversion of supercoiled plasmid DNA to its relaxed form. researchgate.net For instance, certain 2-substituted benzoxazoles, which are structurally related to phenylacetamides, have demonstrated inhibitory activity against both topoisomerase I and II. researchgate.net Specifically, compounds with bulky substituents at certain positions showed increased inhibition of both enzymes. researchgate.net While direct studies on this compound's topoisomerase II inhibition are not extensively detailed in the provided results, the activity of analogous compounds suggests a potential area for further investigation.
Table 1: Inhibitory Activity of Related Compounds on DNA Topoisomerases
| Compound Class | Target Enzyme | Key Findings |
| 2-Substituted Benzoxazoles | Topoisomerase I & II | Bulky substituents increased inhibitory activity. researchgate.net |
| Phenylacetamides | Topoisomerase I & II | A methylene (B1212753) bridge appeared to decrease inhibition. researchgate.net |
Slack Potassium Channel Inhibition
The Slack (KCNT1) potassium channel, a sodium-activated potassium channel, is a significant regulator of neuronal excitability in the central nervous system. nih.govnih.gov Gain-of-function mutations in the KCNT1 gene have been linked to severe infantile epilepsies, making Slack channel inhibitors a promising area for therapeutic development. nih.govnih.gov
Structure-activity relationship (SAR) studies have been conducted on a series of 2-amino-N-phenylacetamides, which are structurally related to this compound. nih.govrawdatalibrary.net These studies utilized a thallium flux assay in HEK-293 cells expressing human Slack channels to screen for inhibitory activity. nih.govrawdatalibrary.net The research revealed that the SAR for this series was relatively "flat," meaning that significant structural changes often led to a loss of activity, while more subtle modifications resulted in compounds with activity and selectivity similar to the initial high-throughput screening hit. nih.govrawdatalibrary.net Although specific data for this compound is not provided, the research on analogous compounds highlights the potential for phenylacetamide derivatives to act as Slack channel inhibitors. nih.gov
Other Investigated Biological Activities
Anthelmintic Activity
There is no information available in the provided search results regarding the anthelmintic activity of this compound.
Antidepressant Activity
Several studies have investigated the antidepressant potential of various phenylacetamide derivatives. The primary method for evaluating this activity in preclinical models involves behavioral tests in mice, such as the tail suspension test (TST) and the forced swim test (FST). nih.govresearchgate.net A decrease in the duration of immobility in these tests is considered an indicator of antidepressant potential. nih.gov
In a study on a series of 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides, several compounds displayed significant antidepressant activity at a dose of 30 mg/kg, with some showing better potential than standard drugs like moclobemide, imipramine, and fluoxetine. nih.gov Interestingly, increasing the dose to 60 mg/kg did not enhance the activity and, in some cases, decreased it. nih.gov While these findings are for related structures, they suggest that the phenylacetamide scaffold is a promising starting point for the development of new antidepressant agents.
Antioxidant Activity
No specific information on the antioxidant activity of this compound was found in the provided search results.
Nitric Oxide Synthesis Stimulation
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. mdpi.comnih.gov It is synthesized from L-arginine by nitric oxide synthase (NOS) enzymes. mdpi.com Some research has explored the ability of phenylacetamide derivatives to influence NO synthesis.
For example, a study on 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, an isoquinoline (B145761) precursor, investigated its effect on endogenous nitric oxide synthesis. mdpi.com This research indicated that the compound could influence nNOS expression, particularly in the presence of serotonin. mdpi.com Another study on lovastatin (B1675250) and sodium phenylacetate (B1230308) (NaPA) found that they could inhibit the induction of inducible nitric oxide synthase (iNOS) in rat primary astrocytes, microglia, and macrophages. researchgate.net These findings suggest that phenylacetamide derivatives can modulate nitric oxide pathways, although the specific effects may vary depending on the full chemical structure and the biological context.
Structure Activity Relationships Sar and Molecular Design
Influence of Naphthalene (B1677914) Substitution Position on Biological Activity
The position of attachment of the acetamide (B32628) group to the naphthalene ring—either the 1-position (alpha) or the 2-position (beta)—is a fundamental determinant of the compound's biological activity. Studies on various naphthalene-containing compounds have shown that this seemingly minor change can lead to significant differences in efficacy and target specificity. nih.gov
Effects on Binding Affinity to Biological Targets
The substitution position on the naphthalene ring directly affects how the molecule fits into the binding pocket of a biological target, such as an enzyme or receptor. Research on naphthalene-chalcone hybrids has demonstrated that substitution at the 2-position can lead to enhanced biological activity compared to substitution at the 1-position. nih.gov For instance, a derivative containing a 2-substituted naphthalene showed superior activity on two Candida strains compared to its 1-substituted counterpart. nih.gov Molecular docking studies have suggested that the naphthalene ring at the 2-position can establish critical pi-pi interactions with amino acid residues like Lysine within an enzyme's active site. nih.gov In contrast, studies on other classes of naphthalene derivatives, such as Keap1-Nrf2 protein-protein interaction inhibitors, found that 1- and 2-substituted analogs could exhibit comparable activity. nih.gov
Spatial Arrangement Considerations
The geometry of the molecule is significantly influenced by the point of attachment to the naphthalene ring. Substitution at the 2-position provides a different three-dimensional shape and vector for the phenylacetamide group compared to substitution at the 1-position. This spatial arrangement is critical for optimal orientation within a binding site. An incorrect orientation can weaken or completely abolish the interactions necessary for a biological response. In some anti-inflammatory naphthalene derivatives, substitution at either the 1- or 2-position was found to be generally unfavorable for certain activities, highlighting the complexity and target-dependent nature of these spatial considerations. researchgate.net
| Naphthalene Substitution Position | Observed Effect on Activity | Potential Reason | Reference Compound Class |
|---|---|---|---|
| 2-Position | Increased Activity | Favorable spatial orientation for pi-pi stacking with target residues (e.g., Lysine). | Naphthalene-Chalcone Hybrids nih.gov |
| 1-Position | Lower Activity | Less optimal fit within the binding pocket. | Naphthalene-Chalcone Hybrids nih.gov |
| 1-Position vs 2-Position | No notable change in activity | The specific target's binding site may accommodate both isomers effectively. | Naphthalene-N,N'-diacetic acids nih.gov |
Role of Phenyl Ring Substituents on Activity Profile
The phenyl ring of the 2-phenylacetamide (B93265) moiety presents another critical site for modification. Introducing substituents onto this ring can dramatically alter the compound's activity profile through a combination of electronic and steric effects.
Electronic and Steric Effects of Substituents
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can modulate the reactivity and binding interactions of the entire molecule. rsc.org
Electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂): These groups can enhance interactions with electron-rich pockets in a biological target. Theoretical studies on related reactions suggest that electron-withdrawing groups, particularly at the ortho- and para-positions, are generally favorable for increasing reactivity. acs.org In a series of N-phenylacetamide derivatives with antibacterial activity, the presence of fluorine, chlorine, bromine, or a trifluoromethyl group at the 4-position of the phenyl ring was found to increase the compound's efficacy. mdpi.com
Electron-donating groups (e.g., -CH₃, -OCH₃): These groups can have the opposite effect. Studies have found that electron-donating groups, especially at the para-position, can be less favorable for certain reactions and biological activities. acs.org
Steric effects also play a crucial role. The size and shape of a substituent can influence how the molecule fits into a binding site. A bulky substituent might prevent the molecule from binding correctly, or conversely, it could provide additional favorable van der Waals interactions. In some cases, steric hindrance can lead to a distorted molecular geometry, which may impact biological activity. mdpi.com
Positional Isomerism on the Phenyl Ring
The position of a substituent on the phenyl ring (ortho, meta, or para) is as important as its electronic nature. Studies on N-phenylacetamide derivatives have shown that the position of a substituent has a significant effect on the bactericidal activity. mdpi.com For example, while halogen and trifluoromethyl substituents at the 4-position (para) of the phenyl ring enhanced activity against Xanthomonas oryzae pv. Oryzae (Xoo), substitution at the 3-position (meta) was not conducive to improving activity. mdpi.com Theoretical models also support the idea that the position of a substituent dictates its impact; electron-withdrawing groups tend to be most effective at the ortho- and para-positions, while electron-donating groups may be least detrimental at the meta-position. acs.org
| Compound | Substituent (R) on Phenyl Ring | Position | Activity against Xoo (EC₅₀ in µM) |
|---|---|---|---|
| A1 | F | 4- (para) | 156.7 mdpi.com |
| A2 | F | 3- (meta) | >500 mdpi.com |
| A4 | Cl | 4- (para) | 179.2 mdpi.com |
| A6 | Br | 4- (para) | 144.7 mdpi.com |
| A9 | CF₃ | 4- (para) | 188.5 mdpi.com |
Contributions of the Acetamide Linker and Amide Nitrogen
The acetamide linker, which connects the phenyl and naphthyl moieties, and the amide nitrogen within it, play a pivotal role in the biological activity of N-(2-Naphthyl)-2-phenylacetamide analogs. The spatial arrangement and electronic properties of this linker region are critical for molecular recognition and interaction with biological targets.
Importance of Amide Bond and Methylene (B1212753) Bridge
The amide bond (-CO-NH-) is a critical functional group in a vast array of biologically active molecules. Its planarity, a result of resonance between the nitrogen lone pair and the carbonyl pi-system, restricts the conformational freedom of the molecule. This rigidity can be advantageous for locking the molecule into a bioactive conformation that is favorable for receptor binding. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are also crucial for forming specific interactions with amino acid residues in the binding sites of proteins and enzymes. For instance, in a series of N-[N',N'-disubstituted-amino)acetyl]arylamines with local anesthetic activity, the molar refraction, a parameter influenced by the volume and polarizability of the molecule, including the amide group, was found to be the best predictor of activity. nih.gov This suggests that the size and electronic environment of the acetamide portion are critical for binding. Furthermore, studies on naphthalene analogues of phenstatins have highlighted that the carbonyl group of the linker is essential for their cytotoxic activity, underscoring the importance of the amide functionality. nih.gov
The methylene bridge (-CH2-) provides a degree of flexibility between the rigid phenyl and amide groups. This flexibility allows the molecule to adopt various conformations, one of which may be the optimal geometry for binding to its biological target. The length of this linker is also a critical factor. Variations in the length of the alkyl chain in the acetamide moiety can significantly impact biological activity by altering the distance and orientation between the two aromatic systems. While specific studies on varying the methylene bridge length in this compound are not extensively documented, research on other N-arylacetamides suggests that even minor changes to this linker can have profound effects on activity.
Substitutions on the Amide Nitrogen
Modification of the amide nitrogen by introducing substituents can significantly influence the physicochemical properties and biological activity of this compound analogs. Such substitutions can alter the hydrogen-bonding capacity, lipophilicity, and conformational preference of the amide bond.
N-alkylation, for example, replaces the amide proton with an alkyl group, thereby eliminating its hydrogen bond donating ability. This can be a critical modification if the N-H group is involved in an unfavorable interaction with the receptor or if it is a site of metabolic instability. Research on the N-methylation of a cyclic peptide demonstrated that this modification can lead to improved receptor subtype selectivity. gardp.org
In the context of naphthylacetamide derivatives, the synthesis of N-silylmethyl-2-(1-naphthyl)acetamides has been reported. bohrium.com While the biological activity of these specific compounds was not detailed, this demonstrates that the amide nitrogen is amenable to substitution, opening avenues for further SAR exploration. Another study described the synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives which exhibited anti-parkinsonian activity, highlighting that larger and more complex substituents on the amide nitrogen can lead to potent and specific biological effects. ekb.eg
The following table summarizes the activity of some N-substituted naphthylacetamide derivatives, illustrating the impact of modifications on the amide nitrogen.
| Compound Name | Structure | Biological Activity | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Antiproliferative (IC50 = 0.6 μM against NPC-TW01) | nih.gov | |
| 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide | Anti-parkinsonian activity | ekb.eg |
Table 1: Biological Activity of Selected N-Substituted Naphthylacetamide Derivatives
Mechanistic Investigations of Biological Action
Elucidation of Target Interactions
The interaction of a compound with specific biological targets, such as enzymes and receptors, is fundamental to its mechanism of action. For N-(2-Naphthyl)-2-phenylacetamide, insights can be drawn from studies on related molecules.
Enzyme Active Site Binding Mechanisms
While direct studies on this compound are not prevalent, research on analogous structures suggests potential enzyme inhibitory activity. For instance, N-Hydroxy-2-phenyl-acetamide has been identified as a metalloprotease inhibitor. This compound is thought to bind to the active site of the enzyme, thereby preventing its interaction with its natural substrate. This inhibitory action is attributed to the coordination of the hydroxamic acid group with the metal ion in the enzyme's active site.
Another class of enzymes potentially targeted by phenylacetamide derivatives are the cell division cycle 25 (CDC25) phosphatases. Naphthylphenylamine (NPA) derivatives have been investigated as inhibitors of CDC25B, a dual-specificity phosphatase involved in cell cycle regulation. ku.edu These inhibitors are believed to interact with the active site of CDC25B, leading to the arrest of the cell cycle. ku.edu Given the structural similarities, it is plausible that this compound could also exhibit inhibitory effects on such enzymes.
Molecular docking studies on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have suggested that these compounds can interact with the active site of the MAO-A receptor through hydrogen bonding, π–π stacking with the aromatic ring, and hydrophobic interactions.
Receptor Binding Profiles
The binding of this compound to various receptors can be inferred from studies on its analogs. A study on N-substituted carboxamide analogues of 8-carboxamidocyclazocine (B1251197) (8-CAC) explored their binding to opioid receptors. The N-(2-naphthylethyl) analogue demonstrated high binding affinity for all three opioid receptors (μ, δ, and κ). nih.gov This suggests that the naphthyl moiety can interact favorably with a putative hydrophobic pocket within these receptors. nih.gov
The parent compound, 2-phenylacetamide (B93265), has been shown to interact with estrogen receptors (ERα and ERβ) and G protein-coupled receptor 30 (GPR30) in MCF-7 cancer cells.
Table 1: Opioid Receptor Binding Affinity of an N-(2-naphthylethyl) Analogue
| Receptor | Binding Affinity (Ki, nM) |
| μ (mu) | High |
| δ (delta) | High |
| κ (kappa) | High |
Note: This data is for a structurally related compound and serves as a potential indicator of the binding profile for this compound.
Cellular Pathway Modulation
The biological effects of a compound are often mediated through the modulation of various cellular pathways. Research on phenylacetamide derivatives highlights their potential to interfere with cell division, induce programmed cell death, and disrupt other essential cellular processes.
Interference with Cell Division and Cell Cycle Progression
The inhibition of CDC25 phosphatases by naphthylphenylamine derivatives provides a direct link to the regulation of the cell cycle. ku.edu CDC25 phosphatases are key regulators of cyclin-dependent kinases (CDKs), which are essential for the progression through the different phases of the cell cycle. nih.gov By inhibiting CDC25, these compounds can cause cell cycle arrest, preventing cell proliferation. ku.edu
Studies on 2-acetaminofluorene, a compound with some structural resemblance to this compound, have shown that it can block cell cycle progression at the G1/S phase transition. nih.gov This is achieved through the induction of p53 and the subsequent increase in p21 mRNA levels, leading to the inhibition of cyclin/CDK complexes. nih.gov
Induction of Programmed Cell Death
Several phenylacetamide derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govmedchemexpress.com A close analog, N-phenethyl-2-phenylacetamide (NPPA), has been shown to induce apoptosis in U937 cells through the activation of caspases. nih.gov The process involves the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase. nih.gov
The pro-apoptotic activity of phenylacetamide derivatives has been linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins. nih.govmedchemexpress.com Furthermore, these compounds can stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govmedchemexpress.com The inhibition of CDC25B by naphthylphenylamine derivatives has also been associated with the induction of apoptosis, involving the cytosolic translocation of cytochrome c and increased caspase activity. ku.edu
Table 2: Pro-apoptotic Activity of a Phenylacetamide Derivative (3d)
| Cell Line | IC50 (μM) | Apoptotic Pathway Modulation |
| MDA-MB-468 | 0.6 ± 0.08 | Upregulation of Bcl-2, Bax, FasL RNA expression; increased caspase 3 activity |
| PC-12 | 0.6 ± 0.08 | Upregulation of Bcl-2, Bax, FasL RNA expression; increased caspase 3 activity |
| MCF-7 | 0.7 ± 0.4 | Upregulation of Bcl-2, Bax, FasL RNA expression; increased caspase 3 activity |
Source: Data from a study on phenylacetamide derivatives, indicating potential mechanisms for this compound. nih.govmedchemexpress.com
Disruption of Essential Cellular Processes
Beyond cell cycle and apoptosis, phenylacetamide derivatives can disrupt other vital cellular functions. 2-Phenylacetamide has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is crucial for a variety of cellular processes, including inflammation, stress responses, and cell differentiation. Inhibition of this pathway can therefore have wide-ranging effects on cellular function.
Furthermore, 2-phenylacetamide has been found to induce the generation of reactive oxygen species (ROS). nih.gov While ROS are normal byproducts of cellular metabolism, their excessive accumulation can lead to oxidative stress, damaging cellular components and triggering various signaling pathways, including those leading to apoptosis.
Interactions with Biological Macromolecules
The precise mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, based on the known interactions of its constituent chemical moieties—the naphthalene (B1677914) and phenylacetamide groups—with biological macromolecules, we can infer potential modes of action. The study of related compounds provides a foundation for understanding how this specific molecule might bind to and modulate the function of proteins and enzymes.
Inferred Interactions from Structural Analogs
Lacking direct experimental data for this compound, its potential interactions with biological macromolecules can be hypothesized by examining studies on compounds containing either a naphthalene or a phenylacetamide scaffold.
Naphthalene-Containing Compounds:
The naphthalene group, a bicyclic aromatic hydrocarbon, is known to participate in various interactions with biological macromolecules. Its large, hydrophobic surface area predisposes it to engage in hydrophobic and π-stacking interactions within the binding pockets of proteins.
Studies on other naphthalene-containing compounds have demonstrated their ability to bind to various proteins. For instance, certain naphthalene derivatives have been shown to interact with human serum albumin (HSA), a major transport protein in the blood. This binding is often driven by hydrophobic interactions, with the naphthalene moiety fitting into hydrophobic cavities of the protein. nih.gov Similarly, reactive metabolites of naphthalene have been found to form covalent adducts with proteins such as actin and protein disulfide isomerase (PDI). nih.gov
Furthermore, the naphthalene scaffold is a key feature in various pharmacologically active molecules. For example, derivatives of 2-oxy-2-phenylacetic acid substituted with a naphthalene sulfonamide have been identified as potent inhibitors of the KEAP1-NRF2 protein-protein interaction, a critical pathway in the cellular response to oxidative stress. nih.gov This highlights the potential of the naphthalene moiety to be a key pharmacophore in the design of molecules that modulate protein-protein interactions.
Phenylacetamide-Containing Compounds:
The phenylacetamide moiety is also a common feature in many biologically active compounds. Phenylacetamide derivatives have been investigated for a range of therapeutic applications, and their interactions with several enzymes have been documented.
For example, various N-phenylacetamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes. nih.gov The inhibitory activity of these compounds is often attributed to the coordination of the acetamide (B32628) group or other functionalities with the zinc ion in the enzyme's active site.
Additionally, phenylacetamide-based compounds have been explored as potential inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters. nih.gov The interaction of these inhibitors with the MAO active site can involve a combination of hydrophobic interactions with the phenyl ring and hydrogen bonding with the acetamide group.
The table below summarizes findings from studies on compounds structurally related to this compound, offering insights into its potential biological interactions.
| Compound Class | Interacting Macromolecule | Type of Interaction | Potential Implication for this compound |
| Naphthalene Derivatives | Human Serum Albumin (HSA) | Hydrophobic interactions nih.gov | Potential for plasma protein binding and transport. |
| Reactive Naphthalene Metabolites | Actin, Protein Disulfide Isomerase (PDI) | Covalent adduction nih.gov | Potential for metabolic activation and covalent modification of cellular proteins. |
| Naphthalene Sulfonamide Derivatives | KEAP1 | Protein-protein interaction inhibition nih.gov | The naphthalene moiety could contribute to the modulation of protein-protein interfaces. |
| N-Phenylacetamide Derivatives | Carbonic Anhydrases | Enzyme inhibition (coordination with active site metal ion) nih.gov | The phenylacetamide group might interact with the active sites of metalloenzymes. |
| Phenylacetamide Derivatives | Monoamine Oxidases (MAOs) | Enzyme inhibition (hydrophobic and hydrogen bonding interactions) nih.gov | Potential to interact with the active sites of enzymes involved in neurotransmitter metabolism. |
Given the information from related compounds, it is plausible that this compound interacts with biological macromolecules through a combination of hydrophobic interactions, mediated by both the naphthalene and phenyl rings, and hydrogen bonding, involving the amide linkage. The specific proteins or enzymes it targets would depend on the precise three-dimensional shape and electronic properties of the molecule, which would determine its complementarity to the binding sites of potential macromolecular partners. Further experimental studies, such as affinity chromatography, co-immunoprecipitation, and computational docking simulations, are necessary to identify the specific biological macromolecules that interact with this compound and to elucidate the detailed mechanisms of these interactions.
Computational Chemistry and in Silico Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.
Prediction of Binding Modes and Affinities with Target Proteins
For a compound like N-(2-Naphthyl)-2-phenylacetamide, molecular docking can be employed to explore its potential as an inhibitor for various enzymes. Studies on structurally similar N-aryl acetamide (B32628) and phenylacetamide derivatives have identified several potential protein targets. These include enzymes implicated in neurodegenerative diseases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), as well as targets for antimicrobial agents like DNA gyrase. acs.orgnih.govmdpi.com
The docking process involves placing the ligand into the active site of the protein and evaluating the interaction energy for different conformations and orientations. The resulting "docking score" provides an estimate of the binding affinity. For instance, in studies of thioquinazoline-N-aryl-acetamide hybrids targeting the SARS-CoV-2 main protease (Mpro), docking scores ranged from -13.99 to -11.73 kcal/mol, indicating strong potential binding. researchgate.net Similar studies on N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors for neurodegenerative enzymes also utilized binding free energy calculations (ΔGbind) to assess affinity for targets like MAO-B. nih.gov
While specific docking studies on this compound are not prevalent in public literature, data from analogous compounds suggest it could exhibit significant binding affinities to various protein targets. The predicted binding affinity is a crucial first step in evaluating the therapeutic potential of a molecule.
Table 1: Representative Docking Results for Phenylacetamide and Naphthyl Analogs against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference Ligand Score (kcal/mol) | Key Interacting Residues |
| Thioquinazoline-N-arylacetamides | SARS-CoV-2 Mpro | -11.73 to -13.99 | -13.26 | GLU50, ASN46, GLY77 |
| Phenylacetamide Derivatives | MAO-A | - | - | H-bonding, π–π stacking, hydrophobic interactions |
| Aryl Chloroacetamide Derivatives | DNA Gyrase | High | - | - |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | σ1 Receptor | Ki = 0.87 to >1000 nM | - | Aromatic, hydrophobic, and hydrogen bonding interactions |
This table is illustrative and compiled from data on related compound classes to show typical results from molecular docking studies. acs.orgmdpi.comresearchgate.net
Identification of Key Ligand-Receptor Interactions
Beyond predicting if a molecule will bind, docking simulations reveal how it binds. These studies identify the specific amino acid residues in the protein's active site that interact with the ligand. The primary forces governing these interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
For N-aryl acetamide derivatives targeting MAO-A, key interactions typically involve hydrogen bonding, π–π stacking with aromatic rings in the active site, and general hydrophobic interactions. acs.org In the case of thioquinazoline-N-arylacetohydrazide hybrids, the core of the molecule was found to interact effectively with key residues such as GLU50, ASN46, and GLY77 in the DNA gyrase enzyme. nih.gov The naphthalene (B1677914) moiety of this compound, with its extensive aromatic system, would be expected to participate significantly in π-π stacking and hydrophobic interactions within a protein's binding pocket. The amide group provides a site for potential hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for analyzing various molecular properties from the ground state electron density.
Analysis of Molecular Aromaticity and Electronic Properties
DFT calculations are instrumental in understanding the electronic nature of molecules like this compound. The aromaticity of the naphthalene and phenyl rings is a key feature influencing the molecule's stability and interaction capabilities, particularly π-π stacking. DFT can be used to calculate aromaticity indices and analyze how steric strain might disrupt the aromaticity of the naphthalene core. acs.org
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. protoqsar.com For acetamide derivatives studied as potential anti-HIV drugs, DFT calculations of HOMO-LUMO energies helped in understanding their reactivity profiles. nih.gov Other calculated properties include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, all of which contribute to a comprehensive understanding of the molecule's electronic behavior and potential for intermolecular interactions. protoqsar.com
Table 2: Representative Electronic Properties Calculated by DFT for Related Compounds
| Property | Description | Typical Calculated Value (Illustrative) |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (Egap) | Difference in energy between HOMO and LUMO | 4.0 to 5.0 eV |
| Dipole Moment | Measure of the net molecular polarity | 2.0 to 5.0 Debye |
| Ionization Potential (I) | Minimum energy required to remove an electron | 6.0 to 7.0 eV |
| Electron Affinity (A) | Energy released when an electron is added | 1.0 to 2.0 eV |
This table presents typical ranges for electronic properties of organic molecules similar to this compound as determined by DFT calculations. protoqsar.com
Conformational Analysis and Geometrical Optimization
The three-dimensional structure of a molecule is fundamental to its function. This compound has significant conformational flexibility due to the rotatable bonds in the phenylacetamide linker. DFT is used to perform conformational analysis, identifying the most stable, low-energy conformers of the molecule. This process involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
For related N,N-dialkyl substituted bisphosphorylated acetamides, DFT studies have shown that molecules can exist in a conformational equilibrium between several forms, stabilized by various intramolecular hydrogen contacts. researchgate.netnih.gov The amide bond itself is typically found to be nearly flat and in a trans-configuration. nih.gov A thorough conformational analysis of this compound would reveal the preferred spatial arrangement of the naphthalene and phenyl rings relative to each other, which is critical for understanding how the molecule fits into a protein's binding site.
Table 3: Selected Optimized Geometrical Parameters for an Acetamide Analog (Illustrative)
| Parameter | Bond/Angle | Optimized Value (DFT) |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | N-C (naphthyl) | ~1.42 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-C | ~125° |
| Dihedral Angle | C-C-N-C | ~180° (trans amide) |
This table shows representative geometrical parameters for an acetamide-containing molecule, optimized using DFT. Actual values for this compound would require specific calculation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are built by calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, including topological, electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a combination of these descriptors with the observed biological activity.
For example, a QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives identified key descriptors that influence their affinity for the σ1 receptor. acs.orgnih.gov Similarly, a study on N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase found that descriptors like AlogP98 (a measure of lipophilicity) and Wiener index (a topological descriptor) were important for describing the bioactivity. nih.gov
A hypothetical QSAR model for a series of this compound analogs might take the following form:
log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The resulting model, if statistically robust, can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules by suggesting which structural features should be modified.
Table 4: Example of Molecular Descriptors Used in QSAR Models for N-Aryl Derivatives
| Descriptor Class | Descriptor Name | Description | Influence on Activity (Example) |
| Thermodynamic | AlogP98 | Calculated logarithm of the octanol-water partition coefficient; a measure of hydrophobicity. | Positive correlation often indicates importance of hydrophobic interactions. |
| Topological | Wiener Index | A distance-based topological index that reflects molecular branching and size. | Can be positively or negatively correlated depending on the target. |
| Shape | Kappa-1-AM | A molecular shape index that describes the degree of star-graph-likeness. | Relates to how well the molecule fits into the binding site. |
| Electronic | Dipole-Mag | The magnitude of the dipole moment of the molecule. | Indicates the importance of polar interactions. |
| Connectivity | CHI-1 | A molecular connectivity index that encodes information about atomic connectivity. | Reflects the size and shape of the molecule. |
This table is based on a QSAR study of N-aryl derivatives and illustrates the types of descriptors that are often found to be important in such models. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a standard approach to estimate the biological activity of a series of compounds. These models mathematically correlate the structural or physicochemical properties of molecules with their biological activities. For a series of analogs of "this compound," this would involve synthesizing and testing the compounds for a specific biological effect. Subsequently, computational methods would be used to build a model.
However, no published studies were found that have developed or validated a QSAR model specifically for "this compound" or a closely related series of analogs. While studies on other phenylacetamide derivatives do exist, these models are specific to the chemical space and biological targets they were developed for and cannot be directly extrapolated to "this compound". nih.govnih.gov
Identification of Physicochemical Descriptors Influencing Activity
Physicochemical descriptors are at the heart of predictive modeling. These properties, such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume), are calculated for a molecule and used to understand how it might interact with a biological system. Identifying which of these descriptors are most influential for the activity of "this compound" would require a series of active and inactive analogs to be compared.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of molecules over time. These simulations are invaluable for understanding the dynamic behavior of a compound in a biological environment, such as in the binding site of a protein.
Assessment of Compound Stability and Dynamics in Biological Environments
To assess the stability of "this compound" in a biological environment, one would typically place the molecule within a simulation box containing water and ions, or within the active site of a target protein. The simulation would then track the conformational changes of the compound and its interactions with its surroundings over nanoseconds to microseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the compound's atoms would indicate its structural stability.
No published MD simulations were found that have investigated the stability and dynamics of "this compound" in either a simple aqueous environment or in complex with a biological macromolecule.
Analysis of Protein-Ligand Complex Dynamics
As no specific biological target has been identified or studied for "this compound" in the literature, there are no available protein-ligand complex structures to serve as a starting point for such molecular dynamics simulations. Therefore, an analysis of its protein-ligand complex dynamics is not possible.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets
The phenylacetamide and N-naphthylacetamide cores are present in a variety of biologically active molecules, hinting at the potential for N-(2-Naphthyl)-2-phenylacetamide to interact with a range of cellular targets. Studies on structurally related compounds have primarily highlighted their potential in cancer research, suggesting that initial investigations into the biological targets of this compound should focus on pathways implicated in cancer progression.
Key Potential Target Areas:
Apoptosis Pathways: Numerous phenylacetamide derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. This suggests that this compound could interact with key regulators of apoptosis. Future research should investigate its effects on:
Caspases: These are a family of proteases that are central to the execution of apoptosis.
Bcl-2 family proteins: This family of proteins includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins is critical in determining a cell's fate.
Cell Cycle Regulators: The antiproliferative activity of some N-(naphthalen-2-yl)acetamide derivatives has been linked to alterations in the cell cycle. nih.gov It is plausible that this compound could influence the activity of cyclin-dependent kinases (CDKs) or other proteins that govern cell cycle progression. nih.gov
Topoisomerases: N-[4-(6-hydroxy-2-naphthyl)phenyl]-amide derivatives, which share structural similarities with this compound, have been identified as inhibitors of human DNA topoisomerase IIα. This enzyme is crucial for resolving DNA topological problems during replication and transcription, and its inhibition can lead to cancer cell death.
Rational Design of Potent and Selective Analogs
Once initial biological targets have been identified, the next step will be to rationally design analogs of this compound with improved potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in this endeavor.
Strategies for Analog Design:
Modification of the Naphthyl and Phenyl Rings: Systematic substitution on both the naphthyl and phenyl rings can provide insights into the structural requirements for optimal target engagement. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties of the molecule and its interactions with the target protein.
Alterations to the Acetamide (B32628) Linker: The length and flexibility of the acetamide linker can be modified to optimize the orientation of the naphthyl and phenyl moieties within the binding pocket of a target protein.
Stereochemistry: If chiral centers are introduced into the molecule, the evaluation of individual enantiomers will be necessary, as biological targets often exhibit stereospecific binding.
A successful example of rational drug design can be seen in the development of potent and selective nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), where modifications to a 6-phenyl-2-naphthol scaffold led to highly active compounds.
Development of Chemical Probes for Target Validation
To definitively validate the biological targets of this compound, the development of chemical probes is essential. mskcc.org These are modified versions of the parent compound that allow for the visualization or isolation of its binding partners. mskcc.org
Types of Chemical Probes and Their Applications:
Fluorescently Labeled Probes: The attachment of a fluorescent dye to the this compound scaffold would enable the visualization of its subcellular localization through techniques like fluorescence microscopy. This can provide clues about its site of action.
Affinity-Based Probes: These probes incorporate a reactive group that can covalently bind to the target protein upon interaction. This allows for the "tagging" of the target, which can then be identified using proteomic techniques.
Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the pull-down and enrichment of the target protein and its binding partners from cell lysates using streptavidin-coated beads. The isolated proteins can then be identified by mass spectrometry.
The development of such probes requires careful consideration of the point of attachment of the linker and tag to ensure that the biological activity of the parent compound is not significantly compromised. mskcc.org
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of the cellular effects of this compound, an integrated multi-omics approach will be invaluable. This involves the simultaneous analysis of different types of biological molecules to construct a comprehensive picture of the cellular response to the compound.
Key Multi-Omics Strategies:
Transcriptomics: By analyzing changes in the messenger RNA (mRNA) levels in cells treated with this compound, researchers can identify the genes and signaling pathways that are affected by the compound. Transcriptomic profiling can reveal the molecular signatures associated with the compound's activity. nih.gov
Proteomics: Quantitative proteomics can be used to measure changes in the abundance and post-translational modifications of proteins in response to treatment with this compound. nih.gov This can help to identify downstream effectors of the compound's primary target and provide a more complete view of its mechanism of action. nih.gov
Metabolomics: Analyzing the metabolic profile of cells treated with the compound can reveal alterations in metabolic pathways, which are often dysregulated in diseases like cancer.
By integrating data from these different "omics" platforms, researchers can build a detailed model of how this compound exerts its biological effects, from its initial interaction with its target to the resulting changes in cellular phenotype. This comprehensive understanding is crucial for its further development as a research tool or therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-Naphthyl)-2-phenylacetamide, and how can reaction conditions be optimized?
- Methodology : A two-step approach is commonly employed:
Intermediate Synthesis : React 2-naphthylamine with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and isolate the intermediate (e.g., 2-chloro-N-(2-naphthyl)acetamide) via filtration or solvent extraction .
Substitution Reaction : Treat the intermediate with phenylacetic acid derivatives or phenyl Grignard reagents under reflux conditions. For azide derivatives, substitute chloride with NaN₃ in a water:xylene mixture (reflux for 5–7 hours) .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of phenylacetic acid) and solvent polarity (e.g., acetonitrile for faster kinetics). Use TLC or HPLC to confirm completion.
Q. What analytical techniques are critical for characterizing this compound and ensuring purity?
- Key Techniques :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm for naphthyl and phenyl groups) .
- XRD : Resolve crystallographic data to validate stereochemistry .
- FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
- HPLC : Assess purity (>98%) using a C18 column (mobile phase: methanol/water 70:30) .
Q. What safety protocols are essential when handling this compound derivatives?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acyl chloride reactions) .
- Waste Disposal : Segregate halogenated waste (e.g., chloro intermediates) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar phenylacetamide derivatives?
- Strategies :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks overlapping with aromatic signals in NMR .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous peaks .
- XRD Validation : Resolve isomeric ambiguities (e.g., para vs. ortho substitution) via single-crystal diffraction .
Q. What role does this compound play in bioactive compound development, particularly in insect growth regulation?
- Application : It serves as a scaffold for ecdysteroid receptor (EcR) agonists. For example:
- Derivatization : Introduce electron-withdrawing groups (e.g., –CN) at the phenyl ring to enhance binding affinity to EcR .
- SAR Studies : Replace the naphthyl group with pyrazolyl moieties to improve metabolic stability while retaining activity (e.g., IC₅₀ < 10 µM in larval assays) .
Q. How can researchers design experiments to study the metabolic stability of this compound in biological systems?
- Methodology :
- In Vitro Assays : Incubate the compound with liver microsomes (e.g., human or insect) and monitor degradation via LC-MS/MS. Calculate half-life (t½) using first-order kinetics .
- Isotope Tracing : Use ¹⁴C-labeled acetamide groups to track metabolic pathways .
- Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify major metabolizing enzymes .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points for this compound derivatives be addressed?
- Root Causes :
- Polymorphism : Different crystalline forms (e.g., α vs. β phases) due to solvent recrystallization (e.g., ethanol vs. acetone) .
- Impurity Effects : Trace solvents (e.g., DMF) lowering observed melting points. Purify via column chromatography (silica gel, ethyl acetate eluent) .
Methodological Recommendations
Q. What strategies improve yield in large-scale synthesis of this compound?
- Optimization :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions (yield increase from 65% to 85%) .
- Solvent Choice : Replace DCM with THF for better solubility of naphthylamine at low temperatures (0–5°C) .
- Workup : Extract aqueous layers with ethyl acetate (3×) to recover product efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
